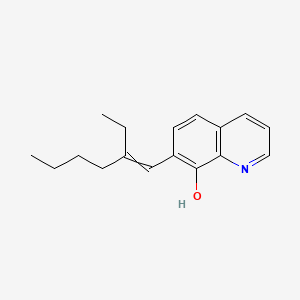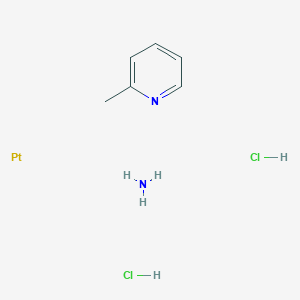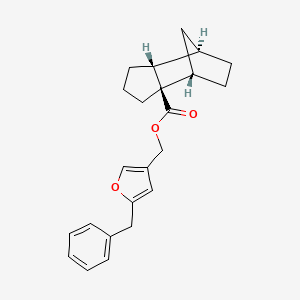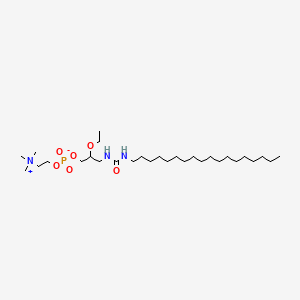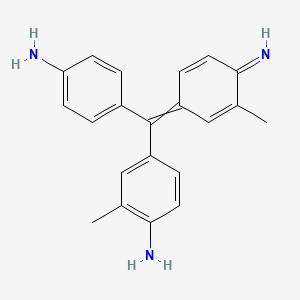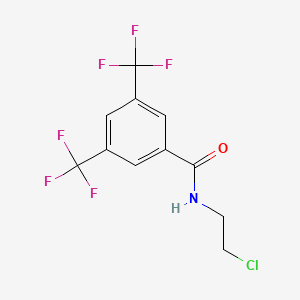
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a chloroethyl group and two trifluoromethyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation: The benzoyl chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in controlling reaction parameters more precisely, leading to higher efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloroethyl group suggests possible applications in the development of alkylating agents, which are used in cancer therapy.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability due to the trifluoromethyl groups.
Mécanisme D'action
The mechanism by which N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects is primarily through the reactivity of the chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of DNA function in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)benzamide: Lacks the trifluoromethyl groups, making it less chemically stable and less lipophilic.
3,5-Bis(trifluoromethyl)benzamide: Lacks the chloroethyl group, reducing its potential as an alkylating agent.
Uniqueness
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the chloroethyl group and the trifluoromethyl groups. This combination imparts both reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
15317-16-5 |
|---|---|
Formule moléculaire |
C11H8ClF6NO |
Poids moléculaire |
319.63 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H8ClF6NO/c12-1-2-19-9(20)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H2,(H,19,20) |
Clé InChI |
BYDONUYJMAYHFP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



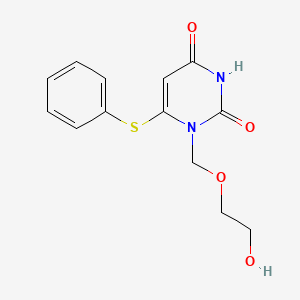
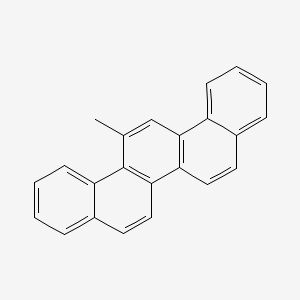

![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)

